

Physicochemical Characteristics of Disodium Pamoate Monohydrate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Disodium pamoate	
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Abstract

Disodium pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs).[1][2] This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced therapeutic outcomes.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of **disodium pamoate** monohydrate, complete with experimental methodologies and visual representations of its synthesis, characterization, and mechanism of action. Recent findings have also identified pamoic acid as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35), suggesting a potential pharmacological role beyond its established use as a formulation aid.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **disodium pamoate** monohydrate is crucial for its effective application in drug formulation.

Table 1: General Physicochemical Properties



Property	Value	Reference
Molecular Formula	C23H16Na2O7	[1][2][5]
Molecular Weight	450.34 g/mol	[1][5]
Appearance	White to off-white crystalline powder	[1][5]
CAS Number	71607-30-2	[2][5]

Table 2: Solubility Data

Solvent	Temperature (°C)	Solubility	Reference
Water	20	43 g/L	[1][6][7]
Water	Not Specified	≥18 mg/mL	[6][7]
Dimethyl Sulfoxide (DMSO)	Not Specified	≥28.6 mg/mL	[1][6][7]
Ethanol	Not Specified	Insoluble	[6]
Ether	Not Specified	Practically Insoluble	[1]
Benzene	Not Specified	Practically Insoluble	[1]
Tetrahydrofuran (THF)	Not Specified	Sparingly Soluble	[1]
Nitrobenzene	Not Specified	Sparingly Soluble	[1]
Pyridine	Not Specified	Sparingly Soluble	[1]

Table 3: Thermal Analysis Data



Analysis Type	Observation	Temperature Range (°C)	Interpretation	Reference
Thermogravimetr ic Analysis (TGA)	Weight loss corresponding to one water molecule (~4%)	100-150	Dehydration of the monohydrate form	[8]
Differential Scanning Calorimetry (DSC)	Endothermic peak	100-150	Loss of water of hydration	[8]
Differential Scanning Calorimetry (DSC)	Endothermic peak	~300	Melting/decompo sition of the anhydrous form	[9]

Table 4: Acidity

Property	Value	Reference
pKa of Pamoic Acid	pKa ₁ ≈ 2.8, pKa ₂ ≈ 4.0	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **disodium pamoate** monohydrate are provided below.

Synthesis of Disodium Pamoate Monohydrate

Objective: To synthesize **disodium pamoate** monohydrate via a neutralization reaction between pamoic acid and sodium hydroxide, followed by crystallization.

Materials:

· Pamoic acid



- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol (optional, for enhanced crystal morphology control)

Procedure:

- Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.
- Reaction: In a reaction vessel, suspend pamoic acid in deionized water.
- Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of 2 moles of NaOH for every 1 mole of pamoic acid is required for complete neutralization.[1]
- Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The suspension should dissolve to form a clear solution of disodium pamoate.[1]
- Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the
 monohydrate form.[1][5] For enhanced control over crystal morphology, a mixture of ethanol
 and water can be utilized as the crystallization solvent.[1]
- Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).
- Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.[1]

Characterization Protocols

Objective: To identify the crystalline form and assess the crystallinity of **disodium pamoate** monohydrate.

Methodology:



- Gently grind the sample to a fine powder to minimize preferred orientation.
- Mount the powdered sample in a zero-background sample holder.
- Acquire the PXRD pattern using a diffractometer with Cu Kα radiation.
- Scan over a 2θ range of 5° to 40°.
- Data Analysis: The resulting diffractogram should exhibit sharp peaks, indicative of a crystalline material. An illustrative pattern may show peaks at approximately 6.5, 12.8, 15.2, 21.0, and 25.8 degrees 20.[8]

Objective: To determine the thermal stability, hydration state, and thermal transitions of **disodium pamoate** monohydrate.

Thermogravimetric Analysis (TGA) Protocol:

- Calibrate the TGA instrument for weight and temperature.
- Place a 5-10 mg sample in a tared TGA pan.
- Heat the sample from ambient temperature to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere.[9]
- Data Analysis: Determine the weight loss as a function of temperature. A weight loss of approximately 4% between 100-150°C corresponds to the loss of one water molecule from the monohydrate form.[8]

Differential Scanning Calorimetry (DSC) Protocol:

- Calibrate the DSC instrument for heat flow and temperature.
- Seal a 2-5 mg sample in an aluminum pan.
- Heat the sample from ambient temperature to above its melting/decomposition point (e.g., 350°C) at a controlled rate of 10°C/min under a nitrogen atmosphere.[9]



 Data Analysis: Measure the heat flow to identify thermal events. An endothermic peak in the range of 100-150°C confirms the dehydration event, while a sharp endotherm around 300°C indicates melting/decomposition.[8][9]

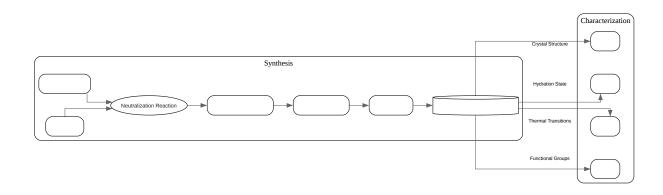
Objective: To identify the functional groups present in **disodium pamoate** monohydrate and confirm its chemical structure.

Methodology:

- Ensure the sample is dry to avoid interference from adsorbed water.
- Prepare the sample using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a translucent disk.
- Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.[1]
- Data Analysis: The FTIR spectrum is characterized by a broad absorption band in the 3500-2000 cm⁻¹ region, attributed to O-H stretching vibrations of the carboxylic acid groups and the water of hydration, indicating strong hydrogen bonding.[1]

Visualizations Experimental Workflows

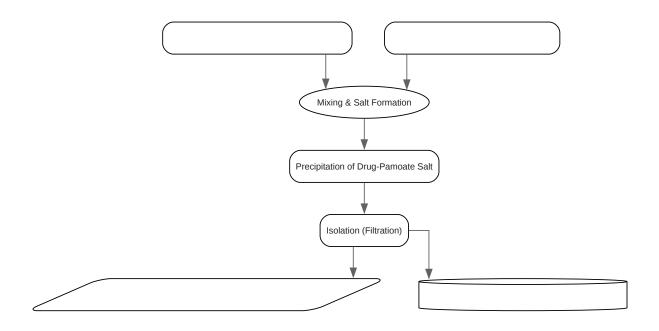




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Caption: Synthesis and Characterization Workflow.



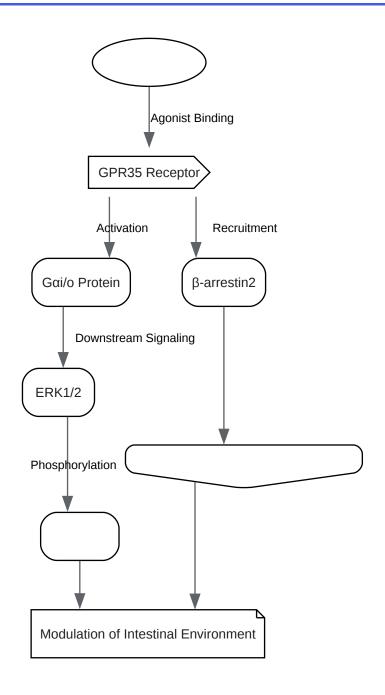


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Caption: Drug-Pamoate Complex Formation Workflow.

Biological Signaling Pathway





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Caption: Pamoic Acid-GPR35 Signaling Pathway.

Mechanism of Action in Drug Delivery

The primary mechanism by which **disodium pamoate** monohydrate facilitates sustained drug release is through the formation of a sparingly soluble salt with a basic drug molecule.[3] Pamoic acid, being a dicarboxylic acid, can form ionic bonds with basic functional groups (e.g., amines) present in many APIs.[3] The resulting drug-pamoate salt has a significantly lower



aqueous solubility compared to the free base or other salt forms of the API.[3] This is attributed to the large, hydrophobic nature of the pamoate anion and the strong ionic interactions within the crystal lattice of the newly formed salt.[3]

When administered, typically as a crystalline suspension via intramuscular injection, the drugpamoate complex forms a depot at the injection site. The slow dissolution of this salt is the ratelimiting step for drug absorption, leading to a sustained therapeutic effect.[3][4]

Conclusion

Disodium pamoate monohydrate is a well-characterized excipient with a crucial role in the development of sustained-release drug formulations. Its physicochemical properties, particularly its solubility and ability to form sparingly soluble salts, are key to its function. The recent discovery of its interaction with the GPR35 receptor opens new avenues for research into its potential biological activities and its influence on drug bioavailability. This guide provides a foundational understanding of the key characteristics and experimental considerations for researchers and drug development professionals working with this important pharmaceutical compound.

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References

- 1. Disodium pamoate monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 2. Disodium pamoate monohydrate | C23H16Na2O7 | CID 54678147 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Disodium pamoate monohydrate | 71607-30-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]



- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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